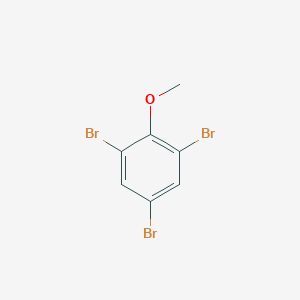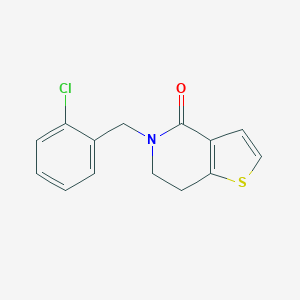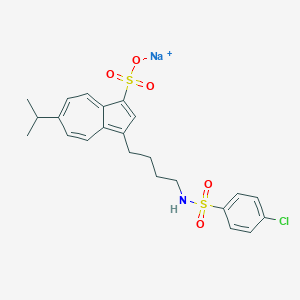
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt, commonly referred to as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. Compound X has also been shown to bind to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Compound X has anti-inflammatory and anti-cancer properties. In vitro studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. In vivo studies have shown that Compound X reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its specificity. Compound X binds to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions. However, one of the limitations of Compound X is its cost. The synthesis method is complex and requires expensive reagents, which makes it difficult to produce large quantities of Compound X.
Direcciones Futuras
There are several future directions for research on Compound X. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential applications in materials science, such as in the fabrication of organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its binding interactions with proteins. Finally, efforts should be made to develop more cost-effective synthesis methods for Compound X to enable its widespread use in research.
Conclusion:
Compound X is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. While the cost of synthesis is a limitation, efforts should be made to develop more cost-effective methods to enable its widespread use in research. Overall, Compound X is a valuable tool for studying protein-ligand interactions and has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of 6-isopropyl-3-(4-bromobutyl)azulene-1-sulfonic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Compound X has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. In biochemistry, Compound X has been used as a probe to study protein-ligand interactions. In materials science, Compound X has been used as a dye in the fabrication of organic light-emitting diodes.
Propiedades
Número CAS |
129648-96-0 |
|---|---|
Nombre del producto |
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt |
Fórmula molecular |
C23H25ClNNaO5S2 |
Peso molecular |
518 g/mol |
Nombre IUPAC |
sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
QIBQVFYOTMPEIP-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES canónico |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
Otros números CAS |
129648-96-0 |
Sinónimos |
6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt KT 2-962 KT-2-962 KT2 962 KT2-962 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



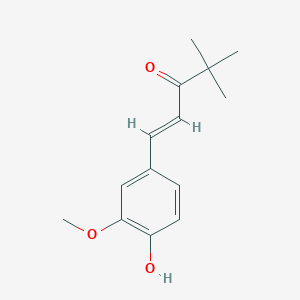
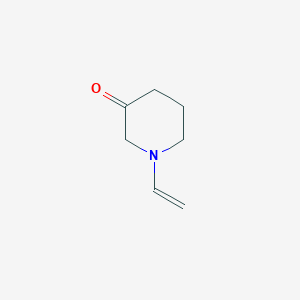
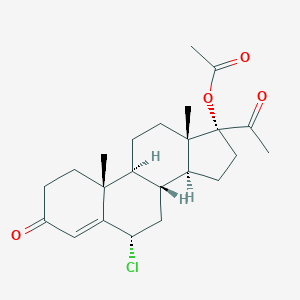
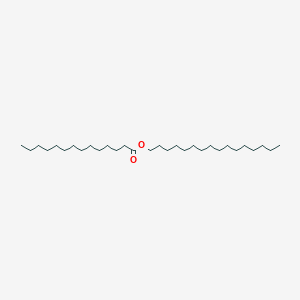
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
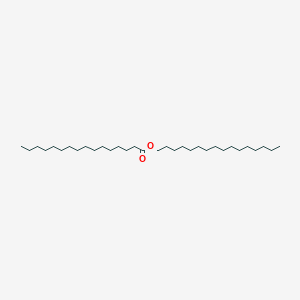
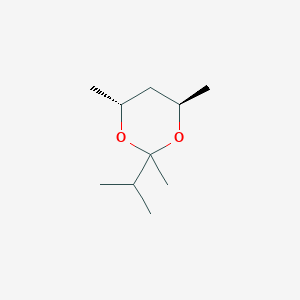

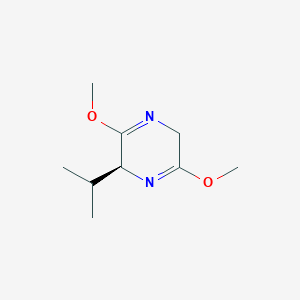
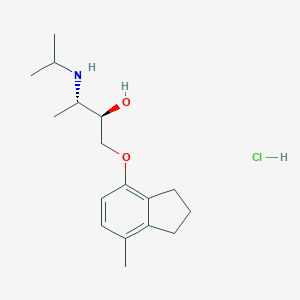
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
